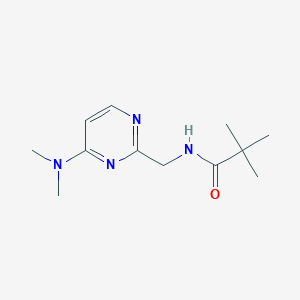
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilisation from the NMe2 substituent .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecular structure of DMAP is based on a pyridine ring with a dimethylamino group attached. This structure is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .Chemical Reactions Analysis
DMAP is a highly versatile nucleophilic catalyst for acylation reactions and esterifications. It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .Physical And Chemical Properties Analysis
DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. It is soluble in water and other polar solvents .Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Potential
One significant application area of pyrimidinylmethylpivalamide derivatives is their role in the inhibition of histone deacetylases (HDACs), which are critical for the regulation of gene expression. The compound MGCD0103, a structurally similar entity, demonstrates isotype-selective inhibition of HDACs 1-3 and 11, highlighting its potential as an anticancer agent. This molecule disrupts cancer cell proliferation, induces histone acetylation, and promotes cell-cycle arrest and apoptosis, illustrating the therapeutic potential of such compounds in oncology (Zhou et al., 2008).
Chemical Synthesis and Hydrolysis Methods
Research into pyrimidinylmethylpivalamide and related compounds extends into the realm of synthetic chemistry, particularly focusing on methodologies for hydrolysis. A study detailed the hydrolysis of 2-pivalamido-3H-pyrimidin-4-one derivatives using Fe(NO3)3 in methanol, presenting a simplified approach to obtaining corresponding amines. This exploration contributes to the broader understanding of chemical synthesis techniques applicable to similar compounds (Bavetsias, Henderson, & McDonald, 2004).
Analytical Chemistry and Quality Control
The analytical dimension of research on pyrimidinylmethylpivalamide derivatives is highlighted by a study on nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances. This study underscores the utility of such compounds in developing analytical methodologies for quality control in pharmaceuticals, demonstrating the versatility of pyrimidinyl compounds in scientific research (Ye et al., 2012).
Environmental and Agricultural Applications
Further extending the scope of scientific research applications, pyrimidinyl derivatives, specifically those resembling the structure of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide, find relevance in environmental science and agriculture. Studies on the photodegradation of pesticides such as pirimicarb, which shares functional groups with the compound , offer insights into environmental fate and degradation pathways of such chemicals. This research aids in understanding the environmental impact and safety of pyrimidinyl-based agrochemicals (Pirisi et al., 1996).
Mechanism of Action
The mechanism of action of DMAP in esterification reactions involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Safety and Hazards
Future Directions
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is of interest in the development of new drugs. The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-12(2,3)11(17)14-8-9-13-7-6-10(15-9)16(4)5/h6-7H,8H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYHDFBZTZISJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CC(=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-8-Methoxy-4-methyl-10-oxa-4-azatetracyclo[7.6.1.01,11.05,16]hexadeca-5(16),6,8-trien-13-ol](/img/structure/B2736570.png)
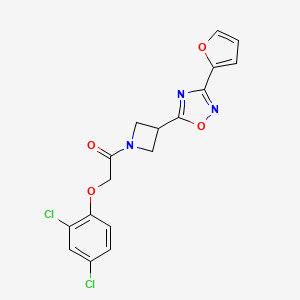

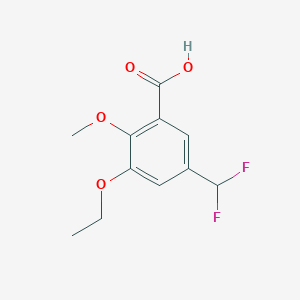
![N-(3-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2736579.png)
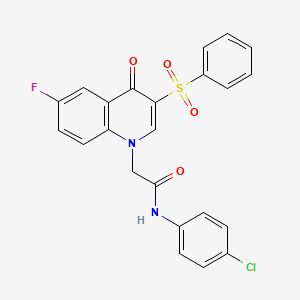
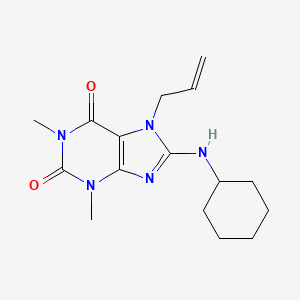
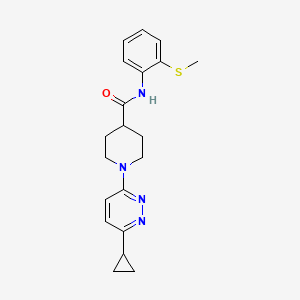
![N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2736585.png)
![Ethyl ({3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2736586.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2736588.png)
![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2736589.png)
![2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2736590.png)
